2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

Pharmaceutical Excipient Preservative Injectable Formulation

Developing sterile injectables with non-compendial preservatives creates regulatory uncertainty and filing delays. Gentisic Acid Ethanolamide (CAS 61969-53-7) is a JPE-listed excipient with FDA UNII (H4E039OIGX), eliminating qualification burdens of structural analogs. • JPE-recognized preservative & hydrotropic solubilizer for anthracycline antineoplastic agents • Laccase substrate enabling aminoglycoside/β-lactam derivatization with enhanced anti-MRSA activity • FDA Global Substance Registration System identity streamlines ANDA/NDA submissions

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 61969-53-7
Cat. No. B1212393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide
CAS61969-53-7
Synonyms2,5-dihydroxy-N-(2-hydroxyethyl)benzamide
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(=O)NCCO)O
InChIInChI=1S/C9H11NO4/c11-4-3-10-9(14)7-5-6(12)1-2-8(7)13/h1-2,5,11-13H,3-4H2,(H,10,14)
InChIKeyYNCOLLPSNIHBGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.29 M

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide CAS 61969-53-7: Excipient-Grade Supplier Selection Guide


2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS 61969-53-7), also known as Gentisic Acid Ethanolamide, is a synthetic benzamide derivative with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol [1]. Structurally comprising a 2,5-dihydroxybenzamide core with an N-hydroxyethyl substituent, the compound exhibits a melting point of 145–148 °C and a predicted pKa of 9.01 ± 0.43 . It is classified by the Japanese Pharmaceutical Excipients (JPE) compendium as a pharmaceutical preservative and is recognized as an FDA Unique Ingredient Identifier (UNII: H4E039OIGX) excipient material [2].

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide: Critical Differentiation from Structural Analogs


Generic substitution among benzamide derivatives or hydroxybenzoic acid analogs is not feasible due to compound-specific functional performance that cannot be predicted from structural similarity alone. The presence of both the 2,5-dihydroxy substitution pattern and the N-hydroxyethyl amide moiety confers a unique combination of properties—regulatory compendial acceptance as a preservative [1], ability to function as a laccase substrate for antibiotic derivatization [2], and specific solubilizing capacity in injectable formulations [3]—that are absent in structurally related compounds such as gentisic acid (2,5-dihydroxybenzoic acid), unsubstituted N-(2-hydroxyethyl)benzamide, or alternative resorcinol derivatives. The following evidence quantifies precisely where differentiation exists and why analog substitution would alter or negate intended application outcomes.

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide: Quantitative Differentiation Evidence for Scientific Selection


Regulatory Compendial Acceptance as a Pharmaceutical Preservative

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide (Gentisic Acid Ethanolamide) is formally listed in the Japanese Pharmaceutical Excipients (JPE) compendium with an approved use as a preservative [1]. In contrast, structurally related compounds such as gentisic acid (2,5-dihydroxybenzoic acid, CAS 490-79-9) and unsubstituted N-(2-hydroxyethyl)benzamide (CAS 18871-03-3) lack any compendial excipient monographs or approved preservative classifications in major pharmacopoeias (USP-NF, EP, JP). This regulatory designation provides documented quality specifications and acceptance criteria for formulation use that are not transferable to analogs. The compound also appears in the FDA Global Substance Registration System under UNII H4E039OIGX, further establishing its recognized identity as a distinct excipient ingredient [2].

Pharmaceutical Excipient Preservative Injectable Formulation Regulatory Compliance

Function as a Laccase Substrate for Biocatalytic Antibiotic Derivatization

In laccase-catalyzed coupling reactions with aminoglycoside antibiotics (kanamycin, tobramycin, gentamicin), 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide successfully produced heteromolecular antibiotic derivatives that exhibited comparable or improved antibacterial activity against multidrug-resistant Staphylococci strains relative to the unmodified parent antibiotics [1]. The reaction proceeds efficiently under mild conditions: equimolar ratios in sodium acetate buffer (pH 5, 0.02 M) with laccase from Pycnoporus cinnabarinus or Trametes versicolor at room temperature [2]. Structural analogs such as 2,5-dihydroxybenzoic acid methyl ester produce different coupling products due to altered redox potential and steric accessibility of the hydroquinone moiety, while unsubstituted N-(2-hydroxyethyl)benzamide lacks the 2,5-dihydroxy substitution essential for laccase-mediated oxidation and cross-coupling. The N-hydroxyethyl substituent enhances water solubility of the substrate and reaction products compared to ester or unsubstituted analogs, facilitating aqueous-phase enzymatic biotransformation [3].

Biocatalysis Antibiotic Derivatization Laccase Biotransformation Antimicrobial Resistance

Patented Solubilizing Aid for Anthracycline Injectable Formulations

Patent literature explicitly claims 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide (Gentisic Acid Ethanolamide) as a specific solubilizing aid in injectable formulations containing anthracycline antineoplastic antibiotics [1]. The patent disclosure identifies this compound—alongside nicotinic acid amide and isonicotinic acid amide—as a specific cyclic acid amide additive that enables solubilization of anthracyclines in aqueous injection solutions. The parent acid, gentisic acid (2,5-dihydroxybenzoic acid), is not claimed for this solubilizing function in the same patent family; its role is primarily as an antioxidant excipient. Studies on hydrocortisone complexes demonstrated that gentisic acid ethanolamide enhances dissolution and permeation compared to gentisic acid or sodium gentisate, with a measured increase in stability of the prepared complexes relative to the parent drug [2]. This patent-backed, application-specific solubilizing performance distinguishes the ethanolamide derivative from the free acid and other benzamide analogs for injectable formulation development.

Injectable Formulation Solubilizing Agent Anthracycline Pharmaceutical Excipient Stability

Formal Pharmaceutical Excipient Classification in KEGG DRUG Database

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is assigned entry D04407 in the KEGG DRUG database with the hierarchical classification 'Pharmaceutical Excipient' and the specific efficacy designation 'Preservative' [1]. Gentisic acid (2,5-dihydroxybenzoic acid) is not classified as a pharmaceutical excipient in the KEGG DRUG database, nor is it assigned a preservative efficacy designation. Similarly, unsubstituted N-(2-hydroxyethyl)benzamide and N-benzyl-2,5-dihydroxybenzamide lack any KEGG DRUG classification as excipients. This database classification is derived from official Japanese regulatory sources (JPE) and provides structured, machine-readable evidence of approved pharmaceutical function. The compound's presence in the FDA Global Substance Registration System (UNII H4E039OIGX) and the Japanese Pharmacopoeia Excipients listing further reinforces its recognized identity as a distinct excipient material [2].

Pharmaceutical Excipient Database Classification Preservative Drug Formulation

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide: Validated Application Scenarios for Procurement Decision-Making


Pharmaceutical Injectable Formulation Development Requiring Compendial Preservatives

Procurement of 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide is justified when developing sterile injectable formulations that require a preservative excipient with recognized compendial status. The compound's JPE listing and KEGG DRUG D04407 classification as a preservative provide documented quality specifications and acceptance criteria [1]. This compendial designation reduces regulatory filing burden compared to using non-compendial structural analogs such as gentisic acid or unsubstituted benzamides. The compound's patent-demonstrated solubilizing capacity for anthracycline antineoplastic agents further supports its selection for injectable oncology formulations [2].

Enzymatic Biotransformation Research for Novel Antibiotic Derivatization

This compound is specifically required for laccase-catalyzed derivatization of aminoglycoside and β-lactam antibiotic precursors, where the 2,5-dihydroxy substitution pattern is essential for enzymatic oxidation and cross-coupling [1]. The N-hydroxyethyl moiety enhances aqueous solubility relative to ester analogs, facilitating aqueous-phase biocatalysis. The resulting heteromolecular antibiotic derivatives have demonstrated comparable or improved antibacterial activity against multidrug-resistant Staphylococci strains, with documented protection of mice from lethal S. aureus infection [2]. Structurally similar compounds such as 2,5-dihydroxybenzoic acid methyl ester or unsubstituted N-(2-hydroxyethyl)benzamide cannot substitute for this specific substrate due to altered redox potential or absence of the requisite hydroquinone moiety.

Regulatory-Compliant Excipient Sourcing for Generic Drug Development

For generic drug development projects requiring traceable, regulatory-accepted excipients, 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide offers documented identity through FDA UNII assignment (H4E039OIGX) and JPE compendial listing [1]. The compound's presence in the FDA Global Substance Registration System facilitates regulatory submissions and supply chain documentation. In contrast, alternative benzamide derivatives or gentisic acid lack equivalent FDA UNII assignments for excipient use, introducing additional regulatory qualification requirements and potential delays in formulation approval [2].

Hydrotropic Solubilization of Poorly Soluble Active Pharmaceutical Ingredients

Based on patent disclosures and hydrotrope studies, 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide functions as a solubilizing agent in aqueous formulations containing poorly soluble drugs such as anthracyclines [1]. Research on hydrocortisone complexes demonstrates that this compound enhances both dissolution and permeation of the drug while increasing stability compared to the parent drug alone or complexes formed with gentisic acid or sodium gentisate [2]. This hydrotropic functionality is not observed with the parent acid gentisic acid, which functions primarily as an antioxidant rather than a solubilizer in aqueous systems.

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